molecular formula C22H17NO6S B1245876 Adociaquinone B

Adociaquinone B

Cat. No.: B1245876
M. Wt: 423.4 g/mol
InChI Key: KJMXEMKLXNMFIG-QFIPXVFZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The asymmetric total synthesis of Adociaquinone B involves several key steps. One notable method uses a meso-cyclohexadienone derivative as the starting material. The synthesis proceeds through a desymmetric intramolecular Michael reaction to form the [6,6]-bicyclic decalin B–C ring and an all-carbon quaternary stereocenter at C-6 . The naphthalene diol D–E ring is constructed via a sequence of titanium isopropoxide-promoted photoenolization/Diels–Alder, dehydration, and aromatization reactions .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the compound is obtained through extraction from marine sponges or synthesized in laboratory settings for research purposes .

Chemical Reactions Analysis

Types of Reactions: Adociaquinone B undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the quinone structure, potentially altering its biological activity.

    Reduction: Reduction reactions can convert the quinone to hydroquinone, impacting its redox properties.

    Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Comparison with Similar Compounds

  • Adociaquinone A
  • Xestoquinone
  • Halenaquinone

Comparison: Adociaquinone B shares structural similarities with other quinone-type compounds such as Adociaquinone A and Xestoquinone. its unique naphtha[1,8-bc]furan core and specific biological activities, such as potent inhibition of DNA topoisomerase II, distinguish it from these related compounds .

Properties

Molecular Formula

C22H17NO6S

Molecular Weight

423.4 g/mol

IUPAC Name

(1S)-1-methyl-7,7-dioxo-18-oxa-7λ6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione

InChI

InChI=1S/C22H17NO6S/c1-22-4-2-3-10-9-29-20(15(10)22)18(25)13-7-11-12(8-14(13)22)19(26)21-16(17(11)24)23-5-6-30(21,27)28/h7-9,23H,2-6H2,1H3/t22-/m0/s1

InChI Key

KJMXEMKLXNMFIG-QFIPXVFZSA-N

Isomeric SMILES

C[C@@]12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C6=C(C5=O)S(=O)(=O)CCN6

Canonical SMILES

CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C6=C(C5=O)S(=O)(=O)CCN6

Synonyms

adociaquinone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adociaquinone B
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Adociaquinone B
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Adociaquinone B
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Adociaquinone B
Reactant of Route 6
Adociaquinone B

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